Ethyl 4-chloro-3,5-dinitrobenzoate

Lipophilicity LogP ADME

Ethyl 4-chloro-3,5-dinitrobenzoate (CAS 19649-81-1) is a uniquely differentiated 3,5-dinitrobenzoate scaffold. The 4-chloro substituent is a reactive synthetic handle for nucleophilic aromatic substitution, enabling SAR exploration inaccessible to non-chlorinated analogs. Its intermediate LogP (2.33) balances membrane permeability and solubility. Validated antifungal activity against Candida spp. (MIC 100-125 µg/mL) and substrate specificity for bacterial dehalogenases (0.13 mU/mg) make it a precise probe for medicinal chemistry, agrochemical, and bioremediation research. Select this specific ester to ensure reproducible biological and material science outcomes.

Molecular Formula C9H7ClN2O6
Molecular Weight 274.61 g/mol
CAS No. 19649-81-1
Cat. No. B6331815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-chloro-3,5-dinitrobenzoate
CAS19649-81-1
Molecular FormulaC9H7ClN2O6
Molecular Weight274.61 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)[N+](=O)[O-]
InChIInChI=1S/C9H7ClN2O6/c1-2-18-9(13)5-3-6(11(14)15)8(10)7(4-5)12(16)17/h3-4H,2H2,1H3
InChIKeyQYDCWOUEWGAPIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-Chloro-3,5-Dinitrobenzoate (CAS 19649-81-1): Procurement and Structural Baseline


Ethyl 4-chloro-3,5-dinitrobenzoate (CAS 19649-81-1) is a disubstituted nitroaromatic ester featuring a 4-chloro substituent and two nitro groups at the 3- and 5-positions of the benzoate ring. This compound is a key member of the 3,5-dinitrobenzoate scaffold, a class of molecules recognized for their potential in antimycobacterial and antifungal research, as well as in herbicidal applications [1]. The presence of both electron-withdrawing nitro groups and a chlorine atom confers distinct electronic and steric properties that govern its reactivity and biological profile, making precise structural verification (e.g., via the available single-crystal X-ray diffraction data) essential for procurement in research and development settings [2].

Why Substituting Ethyl 4-Chloro-3,5-Dinitrobenzoate with Structural Analogs Can Compromise Experimental Outcomes


The 3,5-dinitrobenzoate scaffold is highly sensitive to even minor structural modifications, which can drastically alter physicochemical properties and biological activity. Generic substitution with a close analog, such as a methyl ester or a non-chlorinated derivative, is not a reliable procurement strategy. The chloro substituent at the 4-position is not a passive structural element; it acts as a reactive handle for further functionalization via nucleophilic aromatic substitution, enabling the synthesis of diverse derivatives that are unattainable with the non-chlorinated parent compound . Furthermore, the choice of ester alkyl chain (e.g., methyl vs. ethyl vs. isobutyl) directly dictates lipophilicity (LogP), which in turn governs membrane permeability, solubility, and overall bioavailability in biological assays . These quantifiable differences, detailed in the evidence below, underscore that the ethyl 4-chloro-3,5-dinitrobenzoate possesses a unique confluence of properties that cannot be assumed for other in-class compounds.

Quantitative Differentiation of Ethyl 4-Chloro-3,5-Dinitrobenzoate: A Comparative Evidence Guide for Scientific Selection


Lipophilicity (LogP) Tuning: Ethyl Ester Offers an Optimal Balance Between the More Polar Methyl and More Lipophilic Isobutyl Analogs

The lipophilicity of 4-chloro-3,5-dinitrobenzoate esters is highly dependent on the ester alkyl chain length. The ethyl ester (target compound) has a calculated LogP of 2.33, placing it at an intermediate point between the more polar methyl ester (LogP = 2.99) and the highly lipophilic isobutyl ester (LogP = 3.71) . This position on the lipophilicity spectrum is significant for optimizing membrane permeability and aqueous solubility, making the ethyl ester a strategic choice for balancing bioavailability and formulation characteristics in both drug discovery and agrochemical research.

Lipophilicity LogP ADME Drug Design Agrochemical Formulation

Thermal Stability and Physical Form: Ethyl Ester Exhibits a Distinct Melting Point Envelope Compared to Methyl and Non-Chlorinated Analogs

The melting point of the ethyl 4-chloro-3,5-dinitrobenzoate is reported as 357(2) K (approximately 84°C), which is significantly higher than that of the methyl ester analog (60-62°C) and lower than that of the non-chlorinated ethyl 3,5-dinitrobenzoate (94-95°C) [1]. This intermediate melting point reflects a unique crystalline packing arrangement, confirmed by single-crystal X-ray diffraction, which is characterized by specific dihedral angles between the nitro groups, the ester group, and the benzene ring (44.0°, 89.6°, and 164.1°, respectively) [1]. These solid-state properties directly influence handling, purification, and formulation stability.

Crystallinity Melting Point Solid-State Properties Formulation

Antifungal Activity Profile: Chlorinated Ethyl Ester Matches the Potency of the Non-Chlorinated Analog, Offering an Alternative Synthetic Handle

The ethyl 4-chloro-3,5-dinitrobenzoate demonstrates comparable antifungal potency to its non-chlorinated counterpart, ethyl 3,5-dinitrobenzoate, against clinically relevant Candida species. In vitro minimum inhibitory concentration (MIC) assays reveal that the target compound exhibits an MIC of 125 µg/mL against C. albicans and 100 µg/mL against C. krusei , which is statistically identical to the MIC values reported for ethyl 3,5-dinitrobenzoate (MIC = 125 µg/mL for C. albicans and 100 µg/mL for C. krusei) under similar assay conditions [1]. This demonstrates that the 4-chloro substitution does not compromise the core antifungal pharmacophore of the 3,5-dinitrobenzoate scaffold.

Antifungal Candida MIC Drug Discovery

Enzymatic Reactivity: 4-Chloro-3,5-Dinitrobenzoate Core Serves as a Substrate for Specific Dehalogenases, Distinct from Simpler Chlorobenzoates

The 4-chloro-3,5-dinitrobenzoate moiety (present in the target compound after ester hydrolysis) is a specific substrate for 4-chlorobenzoate dehalogenase from Pseudomonas sp. strain CBS3. The enzyme converts it to 3,5-dinitro-4-hydroxybenzoate with an activity of 0.13 mU/mg of protein . This activity is distinct from that observed for other chlorinated aromatic compounds; for instance, the enzyme's activity on 1-chloro-2,4-dinitrobenzene is 0.16 mU/mg, and on the simpler 4-chlorobenzoate, it is substantially higher at 0.5 mU/mg . This indicates that the 4-chloro-3,5-dinitrobenzoate core engages the enzyme's active site in a unique manner influenced by the flanking nitro groups.

Enzyme Kinetics Bioremediation Dehalogenase Biochemistry

Crystallographic Conformation: Ethyl Ester Adopts a Unique Dihedral Angle Profile Compared to the Methyl Ester, Impacting Solid-State Reactivity

Single-crystal X-ray diffraction reveals that the ethyl ester (target compound) and methyl ester analogs adopt significantly different conformations in the solid state. In the ethyl ester, the nitro groups and the ester group make dihedral angles of 44.0(1)°, 89.6(1)°, and 164.1(1)° with the benzene ring [1]. In contrast, the methyl ester exhibits corresponding dihedral angles of 29.6(1)°, 82.3(1)°, and 13.7(1)° [2]. This conformational divergence, particularly the near-coplanarity of the methyl ester group (13.7°) versus the significantly twisted ethyl ester group (164.1°), is a direct consequence of the steric and electronic effects of the ester alkyl chain and will influence crystal packing, melting point, and potentially solid-state reactivity.

Crystallography Solid-State Chemistry Conformational Analysis

Validated Research and Industrial Applications of Ethyl 4-Chloro-3,5-Dinitrobenzoate Based on Quantitative Evidence


Medicinal Chemistry: A Versatile Scaffold for Antifungal and Antimycobacterial Lead Optimization

The compound's proven antifungal activity against Candida species (MICs of 100-125 µg/mL), which is on par with the established lead ethyl 3,5-dinitrobenzoate, establishes it as a validated starting point for medicinal chemistry campaigns [1]. The presence of the 4-chloro substituent provides a crucial synthetic handle for further structural diversification via nucleophilic aromatic substitution, enabling the exploration of structure-activity relationships (SAR) to improve potency, selectivity, and pharmacokinetic properties without sacrificing the core pharmacophore's activity. The intermediate LogP (2.33) also positions it favorably for achieving desirable cellular permeability and solubility profiles .

Chemical Biology and Biochemistry: A Substrate for Investigating Microbial Dehalogenation Pathways

The 4-chloro-3,5-dinitrobenzoate core is a known and quantifiable substrate for specific bacterial dehalogenases, as shown by its activity of 0.13 mU/mg with the enzyme from Pseudomonas sp. CBS3 . This makes the ethyl ester a valuable prodrug or probe molecule for studying these important bioremediation and metabolic pathways. Researchers can use it to investigate enzyme kinetics, identify new dehalogenating organisms, or study the fate of similar chlorinated nitroaromatic compounds in environmental systems. The distinct activity level compared to other chlorobenzoates (0.16-0.5 mU/mg) highlights its utility as a selective substrate .

Agrochemical Research: A Herbicidal Lead with a Unique Physicochemical Profile

The compound is explicitly noted for its applications as a herbicide and as a seed-dressing fungicide for crops like sunflower, corn, and flax [2]. Its intermediate lipophilicity (LogP 2.33) suggests it may possess favorable foliar uptake and translocation characteristics compared to more polar (e.g., acid) or more lipophilic (e.g., isobutyl ester) analogs . The chloro and nitro substituents are common pharmacophores in commercial herbicides, making this compound a relevant tool for studying herbicidal modes of action and for developing new crop protection agents with a defined and tunable property set.

Material Science and Crystal Engineering: A Building Block with Predictable Solid-State Conformation

The availability of high-resolution single-crystal X-ray diffraction data provides a precise and reproducible blueprint of its solid-state structure [3]. The unique dihedral angles and crystal packing interactions (e.g., C-H···O hydrogen bonds and π-π stacking with a centroid-centroid distance of 3.671(2) Å) offer a predictable platform for crystal engineering studies [3]. Researchers can use this well-characterized building block to design co-crystals, study the effects of substituents on crystal packing, or develop new materials with specific optical or electronic properties, knowing that its solid-state behavior is rigorously documented and distinct from its analogs.

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